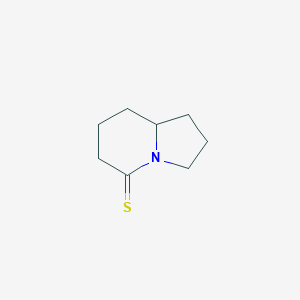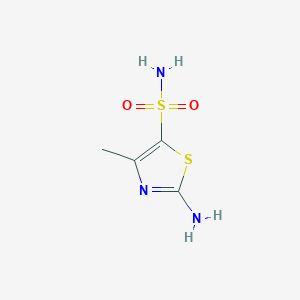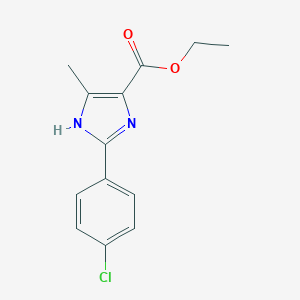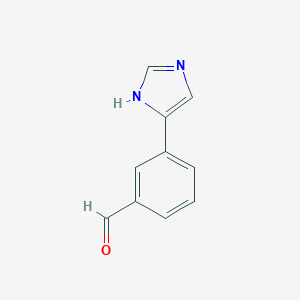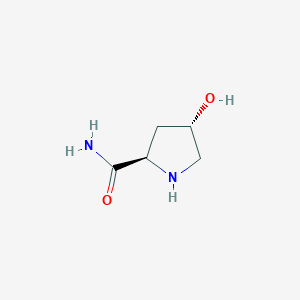
3-Ethyl-4-methylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-4-methylpyridin-2-amine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as EMPA, and its chemical formula is C8H12N2. EMPA belongs to the class of pyridine derivatives and has a molecular weight of 136.2 g/mol.
作用機序
The mechanism of action of EMPA is not well understood. However, it is believed that the compound binds to metal ions through its pyridine nitrogen atom and forms a chelate complex. The resulting complex can then exhibit fluorescence or catalytic activity depending on the metal ion and the reaction conditions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of EMPA. However, studies have shown that the compound is non-toxic and does not exhibit any significant cytotoxicity. This makes it a suitable candidate for use in biological systems.
実験室実験の利点と制限
One of the major advantages of EMPA is its high selectivity for copper ions. This makes it a useful tool for detecting copper ions in biological systems. Additionally, the compound is easy to synthesize and purify, making it readily available for use in lab experiments.
However, one of the limitations of EMPA is its limited solubility in water. This can make it challenging to use in biological systems where aqueous solutions are required. Additionally, the compound has a relatively short fluorescence lifetime, which can limit its sensitivity in certain applications.
将来の方向性
There are several future directions for research on EMPA. One area of interest is the development of new metal complexes using EMPA as a ligand. These complexes can have potential applications in catalysis and other chemical reactions.
Another area of research is the development of new fluorescent probes based on EMPA. These probes can be designed to selectively bind to other metal ions or biomolecules, making them useful tools for biological imaging and sensing.
Finally, there is a need for further studies on the biochemical and physiological effects of EMPA. This can help to determine its suitability for use in biological systems and identify any potential toxicity concerns.
Conclusion
In conclusion, 3-Ethyl-4-methylpyridin-2-amine is a promising compound with potential applications in scientific research. Its high selectivity for copper ions and ability to form stable metal complexes make it a useful tool for detecting and catalyzing chemical reactions. Further research is needed to fully understand its mechanism of action and potential applications in biological systems.
合成法
The synthesis of EMPA involves the reaction of 2-acetyl-3-methylpyridine with ethylamine in the presence of a catalyst. This reaction leads to the formation of EMPA as a yellow crystalline solid. The purity of the synthesized compound can be improved by recrystallization using an appropriate solvent.
科学的研究の応用
EMPA has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its use as a fluorescent probe for detecting metal ions. EMPA can selectively bind to copper ions and exhibit fluorescence, making it a useful tool for detecting copper ions in biological systems.
Another area of research is the use of EMPA as a ligand for the synthesis of metal complexes. EMPA can form stable complexes with transition metal ions such as copper, nickel, and zinc. These metal complexes have shown promising applications in catalysis and other chemical reactions.
特性
| 179555-32-9 | |
分子式 |
C8H12N2 |
分子量 |
136.19 g/mol |
IUPAC名 |
3-ethyl-4-methylpyridin-2-amine |
InChI |
InChI=1S/C8H12N2/c1-3-7-6(2)4-5-10-8(7)9/h4-5H,3H2,1-2H3,(H2,9,10) |
InChIキー |
WQNNIEFJPGELIO-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CN=C1N)C |
正規SMILES |
CCC1=C(C=CN=C1N)C |
同義語 |
2-Pyridinamine,3-ethyl-4-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



